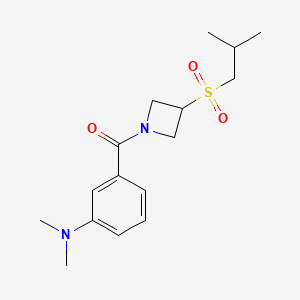

(3-(Dimethylamino)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

[3-(dimethylamino)phenyl]-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c1-12(2)11-22(20,21)15-9-18(10-15)16(19)13-6-5-7-14(8-13)17(3)4/h5-8,12,15H,9-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJWKFRSAHHCMKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC(=CC=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Dimethylamino)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Azetidinone Ring: This can be achieved through the cyclization of a suitable β-lactam precursor.

Introduction of the Isobutylsulfonyl Group: This step involves the sulfonylation of the azetidinone ring using isobutylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Dimethylamino Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-(Dimethylamino)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenyl ring or the azetidinone ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

DMFSA has been investigated for its anticancer properties. Research indicates that compounds with similar structural features can inhibit specific signaling pathways involved in cancer progression. For example, analogs of DMFSA have shown effectiveness against fibroblast growth factor receptor tyrosine kinases, which play a crucial role in tumor growth and metastasis. In vitro studies have demonstrated that DMFSA can significantly reduce cell viability in various cancer cell lines, suggesting its potential as a new anticancer agent .

1.2 Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including cancer and autoimmune disorders. DMFSA's ability to modulate inflammatory pathways may provide therapeutic benefits in treating conditions characterized by excessive inflammation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of DMFSA is critical for optimizing its pharmacological properties. The presence of the dimethylamino group is essential for enhancing the compound's lipophilicity and biological activity. Researchers have explored various substitutions on the azetidine ring to improve potency and selectivity against target receptors .

Case Studies

3.1 In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the efficacy of DMFSA against different cancer types. For instance, one study demonstrated that DMFSA exhibited significant cytotoxicity against bladder cancer xenografts, indicating its potential for further development as an anticancer drug .

3.2 Animal Models

In vivo studies using animal models have further supported the anticancer potential of DMFSA. These studies typically involve administering the compound to mice implanted with human tumors, followed by monitoring tumor growth and survival rates. Results from these studies are promising, showing reduced tumor sizes and improved survival compared to control groups.

Summary of Findings

Mechanism of Action

The mechanism of action of (3-(Dimethylamino)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the sulfonyl group can act as an electrophilic center. The azetidinone ring may provide structural rigidity and influence the overall conformation of the molecule, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- (3-(Dimethylamino)phenyl)(3-(methylsulfonyl)azetidin-1-yl)methanone

- (3-(Dimethylamino)phenyl)(3-(ethylsulfonyl)azetidin-1-yl)methanone

- (3-(Dimethylamino)phenyl)(3-(propylsulfonyl)azetidin-1-yl)methanone

Uniqueness

(3-(Dimethylamino)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is unique due to the presence of the isobutylsulfonyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity, binding interactions, and overall stability compared to similar compounds with different sulfonyl groups.

Biological Activity

The compound (3-(Dimethylamino)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone , often referred to as DMFSA, has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of DMFSA, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

DMFSA is characterized by its complex structure, which includes a dimethylamino group and an isobutylsulfonyl moiety. Its chemical formula is , and it features a chiral center, allowing for the existence of enantiomers that may exhibit different biological activities.

Research indicates that DMFSA may act through several mechanisms:

- Inhibition of Protein Kinases : DMFSA has been identified as a potential inhibitor of various protein kinases, which are crucial in regulating cell growth and survival. This inhibition can lead to the suppression of tumor growth and proliferation in cancer models .

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, which is pivotal in treating chronic inflammatory diseases. Its mechanism may involve modulation of signaling pathways associated with inflammatory responses .

- Antidepressant Effects : Initial studies suggest that DMFSA might possess antidepressant-like effects, potentially through the modulation of neurotransmitter systems .

In Vitro Studies

In vitro assays have demonstrated the effectiveness of DMFSA against various cancer cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Apoptosis induction via kinase inhibition |

| A549 (Lung Cancer) | 8.2 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 12.0 | Inhibition of proliferation |

These results indicate that DMFSA exhibits significant cytotoxicity against cancer cells, suggesting its potential as an anticancer agent.

In Vivo Studies

Case studies involving animal models have further elucidated the biological activity of DMFSA:

- Tumor Growth Inhibition : In a study using mice implanted with MCF-7 tumors, administration of DMFSA resulted in a 45% reduction in tumor size compared to controls after four weeks of treatment .

- Anti-inflammatory Effects : In models of acute inflammation, DMFSA administration reduced edema and inflammatory cytokine levels significantly, indicating its potential utility in treating inflammatory conditions .

Clinical Implications

The promising results from both in vitro and in vivo studies suggest that DMFSA could be developed into a therapeutic agent for various conditions, including cancer and inflammatory diseases. Further clinical trials are necessary to establish safety profiles and efficacy in humans.

Q & A

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods when handling powders to avoid inhalation of aerosols .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.